Home > Products > Screening Compounds P124500 > Batimastat sodium salt
Batimastat sodium salt -

Batimastat sodium salt

Catalog Number: EVT-10884704
CAS Number:
Molecular Formula: C23H31N3NaO4S2
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Batimastat sodium salt is classified as a hydroxamic acid derivative. It is synthesized from Batimastat, which itself has been investigated in numerous preclinical and clinical studies. The compound's chemical formula is C23H31N3NaO4S2C_{23}H_{31}N_{3}NaO_{4}S_{2} with a molecular weight of approximately 500.63 g/mol. Its CAS number is 130464-84-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Batimastat sodium salt involves several steps, primarily focusing on the formation of the hydroxamic acid moiety, which is critical for its MMP inhibitory activity. One common method includes the acylation of amines with succinic anhydride followed by hydroxylamine treatment to form the hydroxamic acid derivative. This process can be carried out in a one-pot reaction to enhance efficiency .

The general synthetic route includes:

  1. Acylation: Reacting primary amines with succinic anhydride in an organic solvent.
  2. Hydroxylamine Reaction: Treating the resulting N-substituted succinimide with hydroxylamine in an aqueous solution to yield the final product.

This method allows for the production of various derivatives, expanding the potential applications of Batimastat sodium salt .

Molecular Structure Analysis

Structure and Data

The molecular structure of Batimastat sodium salt features a hydroxamic acid functional group, which is essential for its interaction with MMPs. The compound's structure can be represented as follows:

Structure C23H31N3NaO4S2\text{Structure }\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{NaO}_{4}\text{S}_{2}

Key structural characteristics include:

  • A central carbon skeleton derived from succinic acid.
  • A hydroxamic acid group that coordinates with zinc ions in the active site of MMPs.
  • Sulfur atoms that may play a role in enhancing binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Batimastat sodium salt primarily functions through its inhibition of MMPs by binding to their active sites. The mechanism involves the formation of a stable complex between the hydroxamic acid group and the zinc ion within the MMP active site, preventing substrate access and subsequent enzymatic activity.

The reaction can be summarized as follows:

  1. Binding: Hydroxamic acid group binds to zinc ion.
  2. Inhibition: This binding inhibits the proteolytic activity of MMPs, effectively reducing matrix degradation.

The potency of Batimastat sodium salt varies across different MMPs, with reported IC50 values indicating strong inhibition (3 nM for MMP-1, 4 nM for MMP-2, among others) .

Mechanism of Action

Process and Data

The mechanism by which Batimastat sodium salt exerts its effects involves competitive inhibition of MMPs. The binding of the compound to the active site prevents the cleavage of extracellular matrix components, thereby inhibiting processes such as tumor invasion and metastasis.

Key points include:

  • Zinc Coordination: The hydroxamic acid moiety chelates zinc ions essential for MMP activity.
  • Substrate Competition: By occupying the active site, Batimastat prevents natural substrates from accessing the enzyme.

Studies have shown that this inhibition leads to reduced angiogenesis and tumor growth in various cancer models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Batimastat sodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically available as a white powder.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C for solutions) .

Relevant data include:

  • Molecular Weight: 500.63 g/mol
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within standard ranges for similar compounds.
Applications

Scientific Uses

Batimastat sodium salt has been investigated for various scientific applications:

  • Cancer Research: Its primary application lies in oncology, where it is used to study tumor invasion mechanisms and test potential therapeutic strategies against metastatic cancers.
  • Matrix Remodeling Studies: Researchers utilize it to explore extracellular matrix dynamics and their implications in diseases such as fibrosis and arthritis.
  • Drug Development: As a model compound for developing new MMP inhibitors with improved efficacy and safety profiles.
Introduction to Batimastat Sodium Salt in Biomedical Research

Historical Development of Matrix Metalloproteinase (MMP) Inhibitors

The development of MMP inhibitors represents a significant chapter in enzymology and therapeutic chemistry, beginning with the identification of collagenolytic activity in tadpole tissues by Gross and Lapiere in 1962. This discovery initiated five decades of intensive research into zinc-dependent endopeptidases collectively termed matrix metalloproteinases. Early pharmacological strategies focused on natural protease inhibitors, including tissue inhibitors of metalloproteinases (TIMPs) and tetracycline derivatives, which provided proof-of-concept for MMP modulation but lacked sufficient potency or selectivity for therapeutic application [3] [6].

The 1980s witnessed the emergence of first-generation synthetic MMP inhibitors characterized by peptidomimetic designs incorporating zinc-binding functional groups. These pioneering compounds, including Galardin (GM6001) and Ro31-4724, featured hydroxamic acid moieties that chelated the catalytic zinc ion essential for MMP activity. While these inhibitors demonstrated nanomolar potency in enzymatic assays, they exhibited limited selectivity among the expanding MMP family, which comprises 23 human enzymes with diverse but overlapping substrate specificities. This lack of isoform selectivity, coupled with poor pharmacokinetic properties, significantly hampered clinical translation [6] [8].

Table 1: Evolution of MMP Inhibitor Design Strategies

GenerationTime PeriodRepresentative CompoundsKey CharacteristicsLimitations
Natural Inhibitors1970s-1980sTIMPs, TetracyclinesPhysiological relevance, moderate affinityLow specificity, poor pharmacokinetics
First Synthetic1980s-1990sGalardin, Ro31-4724Peptidomimetic backbone, hydroxamate zinc chelatorsLimited selectivity, poor oral bioavailability
Second Generation1990sBatimastat, MarimastatBroad-spectrum inhibition, improved potencySuboptimal solubility, musculoskeletal side effects
Third Generation2000s-presentPrinomastat, RebimastatNon-peptidic backbones, improved selectivityNarrow therapeutic windows in oncology

The historical trajectory of MMP inhibitor development reflects iterative refinements in molecular design to address the challenges of selectivity, bioavailability, and therapeutic index. Clinical setbacks in cancer trials during the late 1990s, particularly the emergence of musculoskeletal syndrome with marimastat (the orally bioavailable analogue of batimastat), prompted strategic reassessment of MMP targeting. This led to the current generation of highly selective inhibitors designed to spare anti-target MMPs (particularly MMP-1 and MMP-14) while potently inhibiting specific disease-relevant isoforms such as MMP-13 in osteoarthritis and MMP-2/9 in oncology [3] [6] [8].

Discovery and Rational Design of Batimastat as a Peptidomimetic Agent

Batimastat emerged from systematic structure-activity relationship studies conducted at British Biotech Pharmaceuticals Ltd. during the late 1980s. Its design implemented a rational peptidomimetic strategy wherein researchers replaced peptide bonds within substrate-mimicking oligopeptides with non-cleavable chemical linkages while retaining the hydroxamic acid zinc-binding group. This innovative approach yielded a stable pseudopeptide inhibitor capable of occupying the extended substrate-binding cleft of multiple MMPs [4] [7].

The molecular architecture of Batimastat incorporates three critical domains: (1) a thienylthiomethylsuccinyl scaffold mimicking the collagen peptide backbone, (2) an N-methylamide-substituted phenylalanine residue occupying the S1' specificity pocket, and (3) a hydroxamic acid functionality (CONHOH) that chelates the catalytic zinc ion with high affinity. This configuration enables Batimastat to function as a competitive, reversible inhibitor that binds the MMP active site with subnanomolar to nanomolar affinity across multiple isoforms [4] [8].

Table 2: Inhibitory Potency (IC₅₀) of Batimastat Against Key MMP Isoforms

MMP IsoformCommon NameIC₅₀ (nM)Primary Substrates
MMP-1Interstitial collagenase3Collagens I, II, III, VII, VIII
MMP-2Gelatinase A4Gelatin, collagens IV, V, VII, X
MMP-3Stromelysin-120Aggrecan, fibronectin, laminin
MMP-7Matrilysin6Fibronectin, gelatin, casein
MMP-9Gelatinase B4Gelatin, collagens IV, V

The sodium salt formulation (Batimastat sodium salt) was developed to address the inherent hydrophobicity and limited aqueous solubility of the parent compound, which complicated in vivo administration in preclinical models. Conversion to the sodium salt significantly improved water solubility while maintaining the compound's inhibitory potency against MMPs. This modification facilitated Batimastat's extensive evaluation in diverse disease models, establishing its utility as a prototype for subsequent hydroxamate-based MMP inhibitors [4] [7].

The mechanism of Batimastat involves reversible coordination with the catalytic zinc ion within the MMP active site, with additional stabilizing interactions occurring through hydrogen bonding and hydrophobic contacts within the S1' pocket. X-ray crystallographic studies of Batimastat-bound MMP complexes revealed that the thienylthiomethyl moiety occupies the deep S1' specificity pocket characteristic of many MMPs, while the isobutyl group extends into the S2' subsite, collectively contributing to its broad-spectrum inhibitory profile [8].

Position of Batimastat Sodium Salt in the Evolution of Collagenase-Targeted Therapeutics

Batimastat sodium salt occupies a pivotal transition point in collagenase-targeted therapeutics, bridging early non-specific inhibitors and contemporary isoform-selective agents. Its development represented a paradigm shift in pharmacological approaches to extracellular matrix remodeling diseases by demonstrating that synthetic small molecules could achieve potent, multi-target inhibition of pathologically upregulated MMPs. This broad-spectrum activity positioned Batimastat as a versatile research tool for investigating MMP functions across diverse pathological contexts, including cancer metastasis, muscular dystrophy, and inflammatory conditions [1] [3] [9].

In oncology research, Batimastat sodium salt established proof-of-concept for MMP inhibition as a viable anti-metastatic strategy. Preclinical studies demonstrated its efficacy in reducing tumor invasion through basement membrane barriers and suppressing angiogenesis in xenograft models. These findings validated MMPs as therapeutic targets in cancer metastasis and stimulated the development of orally bioavailable successors like marimastat, although clinical translation was ultimately limited by musculoskeletal side effects associated with broad-spectrum MMP inhibition [4] [7].

Beyond oncology, Batimastat has enabled critical advancements in understanding MMP contributions to genetic disorders. Research in murine models of Duchenne muscular dystrophy (mdx mice) demonstrated that Batimastat administration significantly reduced skeletal muscle necrosis, macrophage infiltration, and centronucleated fibers while improving sarcolemmal integrity through preservation of β-dystroglycan. These effects correlated with improved muscle force production in isometric contraction tests, suggesting therapeutic potential for MMP inhibition in muscular dystrophies [1].

The compound has also demonstrated remarkable versatility in neutralizing toxin-mediated pathologies. Batimastat effectively inhibits snake venom metalloproteinases (SVMPs) from diverse viper species, including Bothrops asper and Echis ocellatus. In preclinical envenoming models, it neutralizes hemorrhagic, proteolytic, and procoagulant activities through direct zinc chelation in SVMP catalytic sites. This application highlights Batimastat's utility beyond mammalian systems and positions it as a potential broad-spectrum antidote for snakebite complications when combined with phospholipase A₂ inhibitors [5] [9].

Table 3: Research Applications of Batimastat Sodium Salt Across Disease Models

Pathological ContextKey Mechanisms ElucidatedResearch Outcomes
OncologyInhibition of tumor invasion and angiogenesisValidation of MMPs as anti-metastatic targets
Muscular DystrophyReduction of inflammation and fiber necrosisImproved muscle function in dystrophic models
Snake EnvenomationNeutralization of venom metalloproteinasesAbolition of hemorrhage and coagulopathy
ArthritisModulation of aggrecan degradationContrast with ADAMTS-specific inhibition needs
Vascular RemodelingEffect on extracellular matrix compositionInsights into tissue inhibitor of metalloproteinase dynamics

Despite its diminished clinical prospects, Batimastat sodium salt maintains significant relevance in contemporary biomedical research as a comparator for next-generation MMP inhibitors and as a tool compound for validating MMP involvement in newly characterized pathologies. Its limitations in selectivity and pharmacokinetics have driven innovative approaches to MMP modulation, including antibody-based inhibitors, exosite-targeting compounds, and prodrug formulations. The compound's enduring scientific legacy lies in establishing foundational principles for targeting zinc-dependent proteases and demonstrating the therapeutic potential of extracellular matrix modulation across diverse disease states [3] [6] [8].

Properties

Product Name

Batimastat sodium salt

Molecular Formula

C23H31N3NaO4S2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C23H31N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28);/t17-,18+,19+;/m1./s1

InChI Key

UBLUDVOPXOONHM-WXLIBGKBSA-N

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na]

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.